methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1642802-89-8
VCID: VC2966817
InChI: InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
SMILES: COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 1642802-89-8

Cat. No.: VC2966817

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate - 1642802-89-8

Specification

CAS No. 1642802-89-8
Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
Standard InChI Key VCZRRVSRPYYSSN-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl
Canonical SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl

Introduction

Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in the fields of medicinal and organic chemistry. This compound features a pyrazole ring with a 4-chlorophenyl group and a methyl ester functionality, which contribute to its unique chemical properties and potential applications.

Synthesis and Preparation

The synthesis of methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. These may include condensation reactions between appropriate starting materials, followed by esterification to introduce the methyl ester functionality. Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is crucial for enhancing yield and purity.

Biological Activities and Applications

Pyrazole derivatives, including methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, are known for their diverse biological activities. These compounds have been studied for their potential anti-inflammatory, analgesic, and antimicrobial effects. The presence of the 4-chlorophenyl group can enhance biological activity by interacting with specific biological targets such as enzymes or receptors.

Biological ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways
AntimicrobialMay exhibit activity against certain microorganisms
AnalgesicPossible pain-relieving properties

Comparison with Related Compounds

Several compounds share structural similarities with methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, each possessing unique properties:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl ester functionality, potentially affecting solubility profiles .

  • Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: Features a different substitution pattern, influencing biological activity.

  • Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: Includes a sulfanyl group and cyano functionality, impacting chemical reactivity.

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